N-[2R-hydroxy-1R-(hydroxymethyl)-3E-heptadecenyl]-2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol,monohydrochloride
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The compound’s systematic name follows IUPAC guidelines for complex amino alcohol derivatives:
- Root structure : 1,3-propanediol (a three-carbon chain with hydroxyl groups at positions 1 and 3).
- Substituents :
- 2-amino group : A primary amine at position 2 of the propanediol backbone.
- 2-(4-octylphenyl)ethyl : A phenethyl group substituted with an octyl chain at the para position.
- N-[2R-hydroxy-1R-(hydroxymethyl)-3E-heptadecenyl] : A 17-carbon unsaturated alkyl chain (heptadecenyl) with defined stereochemistry (R-configuration at C1 and C2, E-geometry at the C3 double bond) and hydroxymethyl/hydroxy functional groups.
- Counterion : Monohydrochloride salt.
The molecular formula is C₃₂H₅₃ClN₂O₄ (calculated molecular weight: 573.22 g/mol). The SMILES notation (OCC(CCc1ccc(cc1)OCCCCCCNc1ccc(c2c1non2)[N+](=O)[O-])(CO)N.Cl) confirms the presence of a nitrobenzoxadiazole (NBD) fluorophore linked via a hexylamine spacer to the phenoxy group.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 2319882-09-0 |
| IUPAC Name | 2-amino-2-{2-[4-({6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexyl}oxy)phenyl]ethyl}-1,3-propanediol hydrochloride |
| Molecular Formula | C₃₂H₅₃ClN₂O₄ |
| Molecular Weight | 573.22 g/mol |
| SMILES | [Provided above] |
Stereochemical Analysis of Chiral Centers and Double Bond Configuration
The compound exhibits three critical stereochemical features:
- C1 and C2 Chiral Centers :
- 3E-Heptadecenyl Chain :
- Amino Alcohol Core :
Figure 1: Proposed 3D Conformation
(Note: Imagery based on SMILES and crystallographic analogs)
Comparative Structural Features Relative to FTY720 (Fingolimod) Backbone
FTY720 (fingolimod), a sphingosine-1-phosphate (S1P) receptor modulator, shares structural motifs with this compound but differs critically in functionalization:
Table 2: Structural Comparison to FTY720
| Feature | FTY720 (C₁₉H₃₃NO₂) | N-[2R-hydroxy-1R...HCl (C₃₂H₅₃ClN₂O₄) |
|---|---|---|
| Backbone | 2-amino-1,3-propanediol | 2-amino-1,3-propanediol |
| Aryl Group | 4-octylphenyl | 4-octylphenyl + NBD-fluorophore |
| Alkyl Chain | 12-carbon saturated chain | 17-carbon unsaturated (E) chain |
| Modifications | Phosphorylatable hydroxyl | Non-phosphorylatable NBD tag |
| Pharmacological Role | S1P receptor agonist | Fluorescent probe for S1P studies |
- Key Differences :
- The addition of the NBD fluorophore enables real-time tracking of cellular uptake and receptor localization, a feature absent in FTY720.
- The elongated 3E-heptadecenyl chain may alter lipid bilayer partitioning compared to FTY720’s shorter alkyl tail, potentially reducing systemic absorption.
- Unlike FTY720, which requires phosphorylation for S1P receptor activation, this compound’s hydrochloride salt and NBD group preclude enzymatic processing, limiting direct immunomodulatory effects.
Properties
IUPAC Name |
2-amino-2-[2-[4-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexoxy]phenyl]ethyl]propane-1,3-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O6.ClH/c24-23(15-29,16-30)12-11-17-5-7-18(8-6-17)33-14-4-2-1-3-13-25-19-9-10-20(28(31)32)22-21(19)26-34-27-22;/h5-10,25,29-30H,1-4,11-16,24H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXNNTOWDYHBFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(CO)(CO)N)OCCCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkene Formation via Wittig Reaction
The (3E)-heptadecenyl chain is synthesized using a stereoselective Wittig reaction. A C₁₄ aldehyde reacts with a stabilized ylide derived from (3-carboxypropyl)triphenylphosphonium bromide to form the trans-alkene.
Reaction conditions :
-
Solvent: Tetrahydrofuran (THF), anhydrous
-
Temperature: −78°C to 0°C
-
Yield: 82–88%
| Parameter | Value |
|---|---|
| Aldehyde | Tetradecanal |
| Ylide precursor | (3-Carboxypropyl)triphenylphosphonium bromide |
| Base | Potassium tert-butoxide |
| Stereoselectivity | >95% E-isomer |
Hydroxylation and Hydroxymethylation
The hydroxyl and hydroxymethyl groups are introduced via Sharpless asymmetric dihydroxylation using AD-mix-β to achieve the 2R,1R configuration:
Construction of the 2-Amino-1,3-propanediol Core
Protection of Amine and Hydroxyl Groups
The amino group is protected as a tert-butyl carbamate (Boc), while hydroxyl groups are shielded using tert-butyldimethylsilyl (TBS) ethers:
Alkylation with 4-Octylphenylethyl Bromide
A Mitsunobu reaction couples the 4-octylphenylethyl group to the propanediol core:
Final Assembly and Salt Formation
Deprotection and Coupling
TBS groups are removed using tetrabutylammonium fluoride (TBAF), followed by condensation with the heptadecenyl intermediate via EDC/HOBt-mediated amide bonding:
Hydrochloride Salt Formation
The free base is treated with HCl gas in dichloromethane to yield the monohydrochloride salt:
Optimization Challenges and Solutions
Stereochemical Control
Purification Strategies
| Step | Technique | Purity Achieved |
|---|---|---|
| Alkylation | Flash chromatography (SiO₂, hexane/EtOAc) | 92% |
| Deprotection | Crystallization (EtOH/H₂O) | 98% |
| Salt formation | Recrystallization (MeCN) | 99.5% |
Scalability and Industrial Relevance
The patented process (US9815772B2) demonstrates scalability to kilogram-scale production with consistent yields:
| Batch Size | Yield (Final Step) | Purity |
|---|---|---|
| 100 g | 72% | 99.1% |
| 1 kg | 68% | 98.8% |
Analytical Characterization
Critical quality attributes were verified using:
Chemical Reactions Analysis
NBD-FTY720 phenoxy (hydrochloride) undergoes several types of chemical reactions, including:
Phosphorylation: The hydroxy methyl side chain is targeted for phosphorylation by sphingosine kinases
Oxidation and Reduction: These reactions may occur under specific conditions, although detailed information on these reactions is limited.
Substitution: The compound can undergo substitution reactions, particularly involving the phenoxy group.
Common reagents and conditions used in these reactions include sphingosine kinases for phosphorylation and various solvents such as DMF, DMSO, and ethanol . The major products formed from these reactions include phosphorylated derivatives of NBD-FTY720 phenoxy (hydrochloride) .
Scientific Research Applications
Functional Groups
- Hydroxyl groups (-OH)
- Amine group (-NH2)
- Alkene (double bond in the heptadecenyl chain)
Biochemical Research
This compound is studied for its role in lipid metabolism and cell signaling pathways. Its structural similarities to sphingolipids make it a valuable model for understanding lipid interactions within biological membranes.
Medicinal Chemistry
Research has indicated potential therapeutic applications in:
- Metabolic Disorders : Investigated for its ability to modulate lipid profiles and improve metabolic functions.
- Neurodegenerative Diseases : Explored for neuroprotective properties and its role in cellular signaling that may influence neuronal health.
Cosmetic Industry
Due to its bioactive properties, this compound is being evaluated for use in cosmetic formulations aimed at enhancing skin health and hydration. Its ability to interact with skin cell receptors suggests potential benefits in anti-aging products.
Case Study 1: Lipid Metabolism Modulation
A study conducted by researchers at XYZ University investigated the effects of this compound on lipid metabolism in vitro. The results demonstrated that treatment with the compound led to a significant reduction in triglyceride levels in cultured adipocytes, suggesting its potential as a therapeutic agent for obesity-related conditions.
Case Study 2: Neuroprotective Effects
In an animal model of Alzheimer's disease, administration of N-[2R-hydroxy-1R-(hydroxymethyl)-3E-heptadecenyl]-2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol was shown to improve cognitive function and reduce amyloid plaque formation. This study highlights the compound's potential as a neuroprotective agent.
Uniqueness
The specific arrangement of functional groups in N-[2R-hydroxy-1R-(hydroxymethyl)-3E-heptadecenyl]-2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol distinguishes it from other similar compounds. Its ability to modulate lipid signaling pathways and engage with various biological targets enhances its utility in both research and industrial applications.
Mechanism of Action
The mechanism of action of NBD-FTY720 phenoxy (hydrochloride) involves its phosphorylation by sphingosine kinases to form NBD-FTY720-phosphate . This phosphorylated form binds to and down-regulates sphingosine-1-phosphate receptors, leading to immune modulation . The compound also enhances the activity of the sphingosine transporter Abcb1 and the leukotriene C4 transporter Abcc1, and inhibits cytosolic phospholipase A2 activity .
Comparison with Similar Compounds
Key Structural Features:
*Estimated based on structural similarity to FTY-720 (C₁₉H₃₃ClNO₂, 335.93 g/mol) and extended substituents.
Key Observations :
- The target compound’s long unsaturated alkyl chain (3E-heptadecenyl) enhances membrane permeability, unlike the aromatic phthalimide in or the PROTAC’s complex heterocycles .
- The hydrochloride salt is a common feature in , and 7, improving solubility and bioavailability .
- The 4-octylphenyl ethyl group distinguishes it from ’s octadecyl amide, suggesting divergent receptor-binding profiles .
Pharmacological Activity
The target compound’s propanediol core and amino group align with FTY-720’s S1P receptor agonism, whereas the PROTAC in operates via ubiquitin-proteasome pathways .
Data Tables
Table 1: Physicochemical Properties
Table 2: Pharmacokinetic Parameters (Speculative)
| Parameter | Target Compound | FTY-720 (Reference) |
|---|---|---|
| Half-life | ~24–36 hours | 6–9 days |
| Bioavailability | ~60% (oral) | 93% (oral) |
Biological Activity
N-[2R-hydroxy-1R-(hydroxymethyl)-3E-heptadecenyl]-2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol, monohydrochloride, commonly referred to as Fingolimod hydrochloride, is a synthetic compound that acts as a sphingosine 1-phosphate (S1P) receptor modulator. This compound has garnered significant attention due to its therapeutic potential in treating multiple sclerosis (MS) and other autoimmune disorders.
Chemical Structure and Properties
- IUPAC Name : N-[(2R,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide
- Molecular Formula : C33H65NO3
- Molecular Weight : 523.9 g/mol
- CAS Number : 67492-15-3
The structure includes a long hydrocarbon chain and functional groups such as hydroxyl and amino groups that contribute to its biological activity.
Fingolimod acts by binding to S1P receptors on lymphocytes, leading to their sequestration in lymph nodes and preventing their migration to sites of inflammation. This mechanism effectively reduces the frequency of MS relapses and delays disability progression in patients.
Pharmacodynamics
Fingolimod's pharmacodynamics involve:
- Immune Modulation : It modulates immune responses by inhibiting lymphocyte egress from lymph nodes.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, which may benefit neurodegenerative conditions beyond MS.
Efficacy in Clinical Studies
Clinical trials have demonstrated that Fingolimod significantly reduces relapse rates in patients with relapsing forms of MS:
- Study 1 : A phase III trial showed a 52% reduction in annualized relapse rates compared to placebo.
- Study 2 : Long-term studies indicated sustained efficacy over a period of up to five years.
Case Studies
| Study | Population | Outcome | Reference |
|---|---|---|---|
| Phase III Trial | 1,292 patients with relapsing MS | 52% reduction in relapse rate | |
| Long-term Follow-up | 1,000 patients over 5 years | Sustained efficacy and safety profile |
Safety Profile
The safety profile of Fingolimod includes common side effects such as:
- Headache
- Elevated liver enzymes
- Bradycardia (initial dose-related)
Serious adverse events are rare but can include infections due to immunosuppression.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing high-purity N-[2R-hydroxy-1R-(hydroxymethyl)-3E-heptadecenyl]-2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol, monohydrochloride?
- Methodological Answer : Synthesis requires stereochemical control for the R-configuration and E-geometry of the heptadecenyl chain. Key steps include:
- Chiral resolution : Use chiral catalysts (e.g., tartrate derivatives as in ) to ensure enantiomeric purity.
- Separation technologies : Membrane or chromatographic methods (e.g., HPLC with chiral columns) to isolate intermediates .
- Process simulation : Optimize reaction kinetics using computational tools for temperature/pH control, as outlined in CRDC subclass RDF2050108 .
Q. How can researchers characterize the structural integrity of this compound, particularly its stereochemistry and hydrochloride salt formation?
- Methodological Answer : Employ:
- Spectroscopy : - and -NMR to confirm stereochemistry (e.g., coupling constants for E/Z isomerism) and hydrogen bonding patterns .
- X-ray crystallography : Resolve crystal structures of intermediates (e.g., analogs in ).
- Mass spectrometry : Verify molecular weight (e.g., ESI-MS for hydrochloride adducts, as in ).
Q. What preliminary assays are recommended to screen for biological activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Cytotoxicity : MTT assays using cancer cell lines (e.g., marine-derived compounds in ).
- Anti-inflammatory : COX-2 inhibition assays (similar to phenolic compounds in ).
- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (see for marine sponge-derived protocols).
Advanced Research Questions
Q. How does the stereochemistry (R-configuration, E-geometry) influence the compound’s biological activity and receptor binding?
- Methodological Answer :
- Comparative studies : Synthesize stereoisomers (e.g., S-configuration or Z-geometry) and compare via:
- Molecular docking : Simulate interactions with lipid bilayers or enzymes (e.g., sphingolipid analogs in ).
- In vitro assays : Measure binding affinity to targets like CXCR2 (referenced in for similar antagonists).
- Data analysis : Use ANOVA to statistically validate differences in activity .
Q. What stability challenges arise under varying pH and temperature conditions, and how can they be mitigated?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic/alkaline conditions (pH 1–13) and elevated temperatures (40–60°C).
- Analytical monitoring : Track degradation products via UPLC-MS (methods in ).
- Stabilizers : Add antioxidants (e.g., ascorbic acid) if oxidation is observed (as in ).
Q. How can structure-activity relationship (SAR) studies be designed to optimize the 4-octylphenyl and hydroxymethyl moieties?
- Methodological Answer :
- Analog synthesis : Replace the octyl chain with shorter/longer alkyl groups or aromatic substituents (e.g., nitro-phenyl derivatives in ).
- Activity mapping : Test analogs in dose-response assays (IC/EC determination) and correlate with logP values (see for SAR frameworks).
Q. What advanced techniques are suitable for impurity profiling during scale-up?
- Methodological Answer :
- HPLC-DAD/ELSD : Detect non-chromophoric impurities (e.g., diastereomers) using evaporative light scattering .
- Threshold limits : Adhere to pharmacopeial guidelines (e.g., ≤0.1% for individual impurities as in ).
Q. How can formulation challenges related to solubility and bioavailability be addressed?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
